4-Bromo-N-[(2S)-1-hydroxypropan-2-yl]-3-methylbenzamide
CAS No.: 1568249-13-7
Cat. No.: VC2752746
Molecular Formula: C11H14BrNO2
Molecular Weight: 272.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1568249-13-7 |
|---|---|
| Molecular Formula | C11H14BrNO2 |
| Molecular Weight | 272.14 g/mol |
| IUPAC Name | 4-bromo-N-[(2S)-1-hydroxypropan-2-yl]-3-methylbenzamide |
| Standard InChI | InChI=1S/C11H14BrNO2/c1-7-5-9(3-4-10(7)12)11(15)13-8(2)6-14/h3-5,8,14H,6H2,1-2H3,(H,13,15)/t8-/m0/s1 |
| Standard InChI Key | DTHBOFBCXUFUPO-QMMMGPOBSA-N |
| Isomeric SMILES | CC1=C(C=CC(=C1)C(=O)N[C@@H](C)CO)Br |
| SMILES | CC1=C(C=CC(=C1)C(=O)NC(C)CO)Br |
| Canonical SMILES | CC1=C(C=CC(=C1)C(=O)NC(C)CO)Br |
Introduction
Overview of 4-Bromo-N-[(2S)-1-hydroxypropan-2-yl]-3-methylbenzamide
4-Bromo-N-[(2S)-1-hydroxypropan-2-yl]-3-methylbenzamide is a chemical compound with the molecular formula and a molecular weight of approximately 272.14 g/mol. This compound is characterized by its unique structure, which includes a bromine atom, a hydroxyl group, and an amide functional group. Its systematic name reflects its stereochemistry and functional groups, indicating the presence of a chiral center.
Synonyms
This compound is also known by several synonyms including:
-
1568249-13-7 (CAS Number)
-
A1-12462
-
(S)-4-Bromo-N-(1-hydroxypropan-2-yl)-3-methylbenzamide
Biological Activity
Research on compounds similar to or including 4-Bromo-N-[(2S)-1-hydroxypropan-2-yl]-3-methylbenzamide indicates potential biological activities, particularly in pharmaceutical applications. The presence of the bromine atom may enhance its reactivity and biological interactions.
Synthesis Methods
Various synthetic routes have been explored for the production of this compound, often involving bromination of precursor molecules followed by amide formation with hydroxypropan derivatives. The specific conditions and reagents used can significantly affect yield and purity.
Applications
While specific applications for this compound are still under investigation, similar compounds have been utilized in medicinal chemistry as potential drug candidates targeting various biological pathways.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume